

Introduction: The Significance of the Pyrazolo[3,4-c]pyridine Scaffold

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Compound of Interest

Compound Name: 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid

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The 1H-pyrazolo[3,4-c]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry and drug discovery. Its structural resemblance to purine makes it a privileged scaffold, capable of interacting with a wide variety of biological targets that recognize purine-based structures, such as kinases, G-protein coupled receptors (GPCRs), and other enzymes.^[1] This mimicry allows pyrazolopyridines to serve as competitive inhibitors and modulators in numerous signaling pathways. The addition of a carboxylic acid group at the 7-position further enhances its potential, providing a key interaction point for forming strong hydrogen bonds within enzyme active sites and serving as a versatile chemical handle for further derivatization.

This technical guide provides a comprehensive review of **1H-pyrazolo[3,4-c]pyridine-7-carboxylic acid**, focusing on its synthesis, chemical properties, and its established and potential applications in modern drug development. The content is tailored for researchers and scientists in the pharmaceutical and biotechnology sectors, offering field-proven insights and detailed experimental context.

PART 1: Synthetic Strategies and Vectorial Functionalization

The synthesis of the 1H-pyrazolo[3,4-c]pyridine core is a critical first step, with subsequent late-stage functionalization offering a powerful tool for generating molecular diversity. This approach

is central to methodologies like fragment-based drug discovery (FBDD), where a core scaffold is systematically elaborated to optimize binding to a target protein.[\[1\]](#)[\[2\]](#)

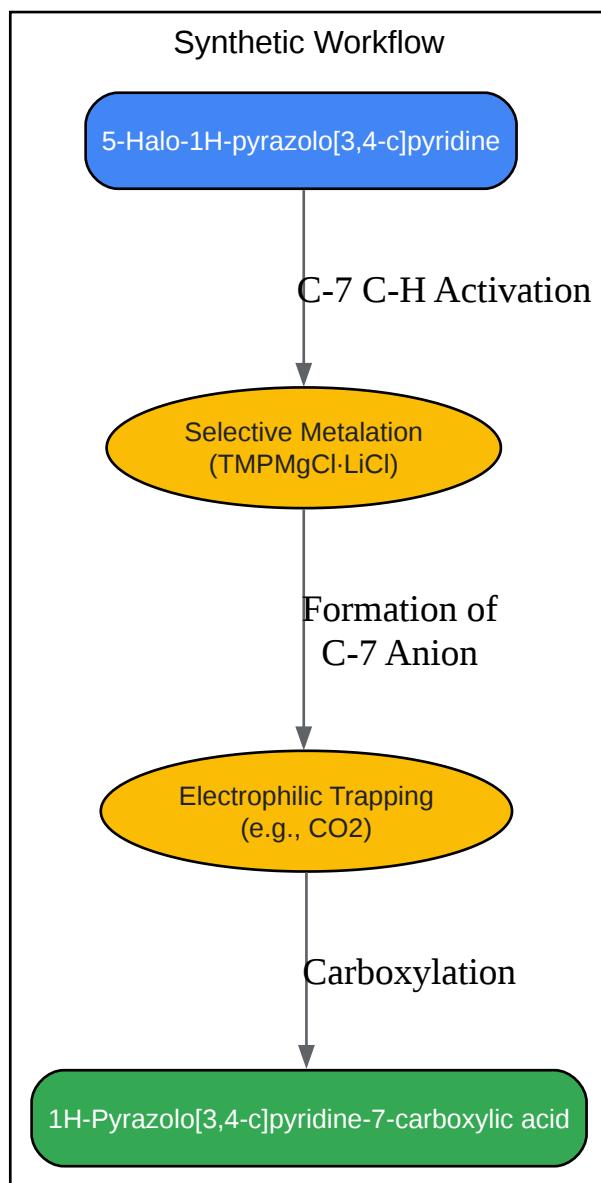
Core Scaffold Synthesis

A robust method for accessing the pyrazolo[3,4-c]pyridine core is an adaptation of the classical Huisgen indazole synthesis.[\[1\]](#) The process typically begins with a substituted pyridine precursor, which undergoes cyclization to form the fused pyrazole ring. A common and efficient route involves the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines, which serve as versatile intermediates for further modification at multiple positions.[\[1\]](#)

Introducing the 7-Carboxylic Acid: Late-Stage Functionalization

The true power of this scaffold lies in its potential for vectorial functionalization, allowing for the selective introduction of substituents at different positions (vectors) around the core. The C-7 position is particularly amenable to functionalization via selective metalation.

The causality behind this choice of reaction is the ability of directed metalation to precisely activate a specific C-H bond. The use of a strong, hindered base like $\text{TMPPMgCl}\cdot\text{LiCl}$ (tetramethylpiperidine magnesium chloride lithium chloride complex) allows for selective deprotonation at the C-7 position of the pyridine ring. This is followed by quenching the resulting organometallic intermediate with a suitable electrophile, such as carbon dioxide (CO_2) gas or a chloroformate, to install the carboxylic acid or an ester precursor, respectively.[\[1\]](#)[\[2\]](#) This late-stage introduction of the carboxylic acid is highly efficient and avoids potential complications with protecting groups that might be necessary if the acid were carried through the entire synthesis.



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Caption: Synthetic workflow for 7-carboxylation.

Experimental Protocol: Synthesis of 1H-Pyrazolo[3,4-c]pyridine-7-carboxylic Acid

The following protocol is a representative, self-validating system for the synthesis, based on established methodologies for C-7 functionalization.[\[1\]](#)[\[2\]](#)

Materials:

- 5-Halo-1H-pyrazolo[3,4-c]pyridine (starting material)
- Tetrahydrofuran (THF), anhydrous
- $\text{TMPPMgCl}\cdot\text{LiCl}$ (1.1 M in THF)
- Dry Ice (solid CO_2)
- Hydrochloric acid (1 M)
- Ethyl acetate
- Brine

Procedure:

- Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add 5-halo-1H-pyrazolo[3,4-c]pyridine (1.0 eq). Dissolve in anhydrous THF.
- Metalation: Cool the solution to -15 °C. Add $\text{TMPPMgCl}\cdot\text{LiCl}$ (1.2 eq) dropwise over 20 minutes, maintaining the internal temperature below -10 °C. Stir the resulting mixture for 1 hour at -15 °C. The progress of the metalation can be monitored by quenching a small aliquot with D_2O and analyzing by LC-MS for deuterium incorporation.
- Carboxylation: Crush dry ice into a fine powder and add it in excess to the reaction mixture in one portion. The choice of solid CO_2 as the electrophile is critical for efficiency and atom economy.
- Quench and Work-up: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of 1 M HCl.
- Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield the pure **1H**-

pyrazolo[3,4-c]pyridine-7-carboxylic acid.

PART 2: Applications in Medicinal Chemistry

The pyrazolopyridine scaffold is a cornerstone of modern medicinal chemistry, with derivatives showing a wide spectrum of biological activities. While research on the specific 7-carboxylic acid derivative is emerging, the broader class of pyrazolo[3,4-c]pyridines and their isomers have been extensively studied.

The structural similarity to purines allows these compounds to function as "hinge-binding" motifs in many protein kinases, which are implicated in cancer and inflammatory diseases.[\[1\]](#) Furthermore, the scaffold has been successfully employed to develop agents targeting other protein classes.

Scaffold Class	Biological Target	Therapeutic Area	Reference
1H-Pyrazolo[3,4-c]pyridine	GPR119 Agonists	Type 2 Diabetes	[3]
7-Oxo-tetrahydro-1H-pyrazolo[3,4-c]pyridine	PDE4 Inhibitors	Inflammation	[4]
1H-Pyrazolo[3,4-b]pyridine	TBK1 Inhibitors	Immuno-oncology, Inflammation	[5] [6]
1H-Pyrazolo[4,3-c]pyridine	Cathepsin S Inhibitors	Immunosuppression	[7]
4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine	Precursor to Apixaban	Anticoagulation	[8]

Case Study: GPR119 Agonists

Derivatives of 1H-pyrazolo[3,4-c]pyridine have been designed as potent agonists for G-protein coupled receptor 119 (GPR119).[\[3\]](#) In this context, the pyrazolopyridine core serves as a stable scaffold upon which modifications can be made to optimize receptor binding and activation.

The development of these agonists for the treatment of type 2 diabetes highlights the therapeutic versatility of the core structure.[3]

Hypothesized Mechanism of Action in Kinase Inhibition

Given its purine-like structure, **1H-pyrazolo[3,4-c]pyridine-7-carboxylic acid** is a prime candidate for development as an ATP-competitive kinase inhibitor. The nitrogen atoms of the pyrazole and pyridine rings can act as hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP with the kinase hinge region. The 7-carboxylic acid group is particularly significant, as it can form a strong, charge-assisted hydrogen bond or salt bridge with a conserved lysine residue found in the active site of most kinases, an interaction that is critical for potent inhibition.

Caption: Hypothetical binding of the scaffold in a kinase active site.

Conclusion and Future Outlook

1H-Pyrazolo[3,4-c]pyridine-7-carboxylic acid is more than just a heterocyclic molecule; it is a highly versatile and strategically important building block for modern drug discovery. Its synthesis is achievable through robust and scalable methods that allow for precise, late-stage functionalization. The core scaffold's proven success in targeting diverse protein families, from GPCRs to enzymes, underscores its value.[3][4]

Future research should focus on leveraging the 7-carboxylic acid as a chemical handle to explore new chemical space through amide coupling or other transformations. Building libraries based on this scaffold for screening against panels of kinases and other ATP-binding proteins could uncover novel inhibitors for oncology, immunology, and neurodegenerative diseases. The combination of its privileged core structure and the strategic placement of a key interacting group makes **1H-pyrazolo[3,4-c]pyridine-7-carboxylic acid** a scaffold of continuing and significant interest.

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